REACTION_CXSMILES
|
[F:1][C:2]([F:14])([F:13])[CH2:3][CH2:4][CH:5]([OH:12])[CH2:6][CH2:7][C:8]([F:11])([F:10])[F:9].[Cr](Cl)([O-])(=O)=O.[NH+]1C=CC=CC=1>C(Cl)Cl>[F:1][C:2]([F:13])([F:14])[CH2:3][CH2:4][C:5](=[O:12])[CH2:6][CH2:7][C:8]([F:10])([F:11])[F:9] |f:1.2|
|
Name
|
|
Quantity
|
1.4 g
|
Type
|
reactant
|
Smiles
|
FC(CCC(CCC(F)(F)F)O)(F)F
|
Name
|
|
Quantity
|
12 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
1.48 g
|
Type
|
reactant
|
Smiles
|
[Cr](=O)(=O)([O-])Cl.[NH+]1=CC=CC=C1
|
Name
|
|
Quantity
|
800 mg
|
Type
|
reactant
|
Smiles
|
[Cr](=O)(=O)([O-])Cl.[NH+]1=CC=CC=C1
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 4 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the mixture stirred for 1 h
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered through celite and silica
|
Type
|
WASH
|
Details
|
washing with DCM
|
Type
|
CUSTOM
|
Details
|
The resulting pale yellow solution was evaporated at room temperature
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |